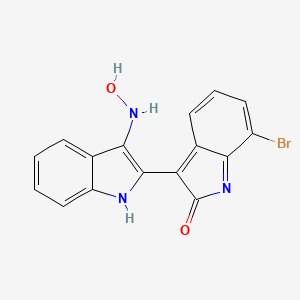
7BIO
Vue d'ensemble
Description
7BIO is a derivative of indirubin that triggers a rapid cell death process that is distinct from apoptosis and devoid of cytochrome c release or caspase activation. Furthermore, in contrast to other indirubin derivatives, this compound has only marginal activity against the classic indirubin targets, cyclin-dependent kinases and GSK3.1,2 Instead, this compound inhibits FLT3 (IC50 = 0.34 µM) and the dual-specificity tyrosine phosphorylation-regulated kinases, DYRK1A and DYRK2 (IC50s = 1.9 and 1.3 µM, respectively). It also inhibits Aurora B and C kinases with IC50 values of 4.6 and 0.7 µM, respectively.
Applications De Recherche Scientifique
- Des chercheurs ont étudié le 7BIO comme agent antiviral potentiel. Par exemple, un dérivé, le méthyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a montré une activité inhibitrice contre le virus de la grippe A .
- Une autre étude a exploré les dérivés de l'indole 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide, y compris le this compound. Ces composés ont montré une activité antivirale puissante contre le virus Coxsackie B4 .
- Les effets divers du this compound s'étendent aux activités antituberculeuse, antidiabétique et antimalarienne. Cependant, des études détaillées sont nécessaires pour valider ces affirmations .
Activité antivirale
Autres activités biologiques
Mécanisme D'action
- The compound likely interacts with specific cellular components, leading to downstream effects that contribute to cell death .
- Its rapid cell death induction distinguishes it from other indirubins that primarily inhibit kinases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one is known to interact with various enzymes, proteins, and other biomolecules. Indole derivatives, such as 7BIO, have been found to bind with high affinity to multiple receptors . These interactions play a crucial role in the compound’s involvement in various biochemical reactions.
Cellular Effects
The effects of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one on cells are diverse and significant. It has been reported that indole derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one can vary with different dosages in animal models. Studies have shown promising results in preclinical studies as a potential anticancer agent.
Metabolic Pathways
7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one within cells and tissues are critical aspects of its biochemical profile. It is known to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMACPDEJIEMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


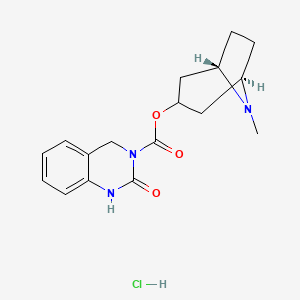

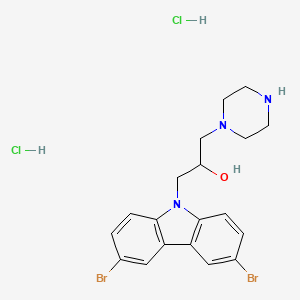
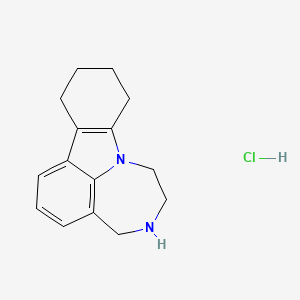
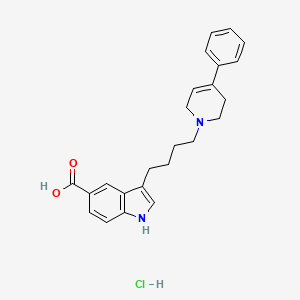
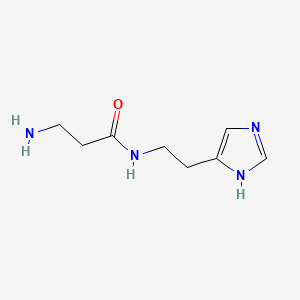
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)


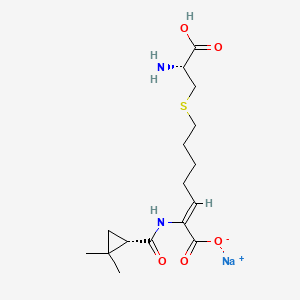
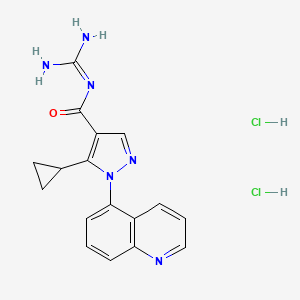
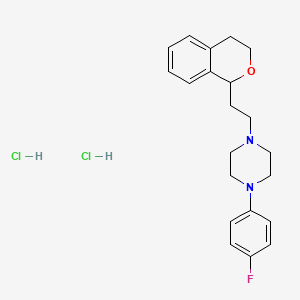
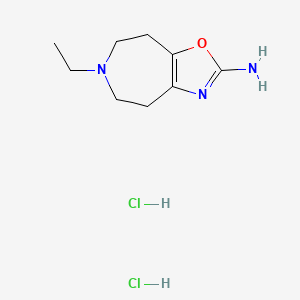
![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)
